L-Adenosine

Description

Enantiomeric Relationship of L-Adenosine to D-Adenosine in Biological Systems

The fundamental difference between this compound and D-Adenosine lies in the chirality of the ribose sugar component. glenresearch.com In D-Adenosine, the ribose is in the D-configuration, which is the form universally found in natural nucleic acids and utilized by biological systems. glenresearch.com Conversely, this compound contains L-ribose, its non-superimposable mirror image. glenresearch.com This seemingly subtle change dramatically alters its interaction with the machinery of life.

Biological systems, from enzymes to receptors, have evolved to be highly specific for D-nucleosides. nih.gov Consequently, this compound is often poorly recognized by the enzymes that metabolize D-Adenosine. nih.gov This resistance to metabolic breakdown is a key feature that researchers exploit.

Historical Context of L-Nucleoside Investigation and Significance

The investigation into L-nucleosides, including this compound, gained significant momentum in the latter half of the 20th century. google.com This exploration was largely driven by the search for novel therapeutic agents, particularly antiviral and anticancer drugs. google.comresearchgate.netnih.gov The rationale was that L-nucleosides might act as "chain terminators" in DNA or RNA synthesis of viruses or cancer cells, while being less toxic to the host due to their "unnatural" configuration. nih.gov

This line of research proved fruitful, leading to the development of several clinically important L-nucleoside analogs, such as Lamivudine (3TC) for the treatment of HIV and Hepatitis B. researchgate.net The success of these drugs underscored the potential of L-nucleosides as a class of compounds with unique pharmacological profiles. While much of the initial focus was on therapeutic applications, the distinct biochemical behavior of L-nucleosides also highlighted their value as research tools. researchgate.netnih.gov

Rationale for Researching this compound as a Unique Biochemical Probe

The primary reason for using this compound as a biochemical probe stems from its metabolic stability. nih.govmedchemexpress.com D-Adenosine is rapidly metabolized in the body by two key enzymes: adenosine (B11128) deaminase (ADA), which converts it to inosine (B1671953), and adenosine kinase (AK), which phosphorylates it to adenosine monophosphate (AMP). ahajournals.orgnih.govmdpi.com This rapid breakdown complicates studies aimed at understanding adenosine transport and receptor interactions.

This compound, in contrast, is a poor substrate for both ADA and AK. nih.gov Research has shown that this compound very weakly inhibits rat brain adenosine deaminase activity and does not inhibit rat brain adenosine kinase activity at all. nih.gov This metabolic inertness allows researchers to isolate and study specific processes, such as nucleoside transport, without the confounding effects of simultaneous metabolism. nih.gov For example, radiolabeled this compound, such as L-[3H]adenosine, has been used as a stable probe to investigate adenosine transport systems in brain tissue. nih.gov

Overview of Research Paradigms for this compound Study

The study of this compound generally falls under the positivist research paradigm, which emphasizes empirical evidence and the scientific method to understand objective reality. ubuntunet.netsaskoer.ca Within this framework, researchers employ quantitative methods to measure the interactions and effects of this compound in biological systems.

Key research approaches include:

In Vitro Studies: These experiments use isolated cells, tissues, or purified enzymes to examine the direct effects of this compound. nih.gov For instance, researchers have used in vitro techniques to determine the kinetics of this compound transport across cell membranes and its inhibitory constants for enzymes like adenosine deaminase. nih.govnih.gov

Comparative Studies: A common experimental design involves directly comparing the effects of this compound to its natural counterpart, D-Adenosine. nih.govnih.gov This allows for the elucidation of stereospecificity in biological processes.

Radioligand Binding Assays: These assays use radiolabeled forms of this compound to study its binding to receptors and transporters, providing data on affinity and density. nih.govnih.gov

Fluorescent Probes: The development of fluorescent probes for adenosine allows for real-time imaging and quantification of adenosine in various biological samples, including urine. mdpi.comrsc.org

These research paradigms and methods have been instrumental in characterizing the unique biochemical properties of this compound and establishing its utility as a specialized research tool.

Detailed Research Findings

Interaction with Adenosine Metabolizing Enzymes

A critical aspect of this compound's utility in research is its differential interaction with the key enzymes that regulate D-Adenosine levels.

| Enzyme | Interaction with D-Adenosine | Interaction with this compound | Reference |

| Adenosine Deaminase (ADA) | Rapidly deaminates to inosine. | Very weak inhibitor (Ki of 385 μM in rat brain). Not a substrate. | nih.gov |

| Adenosine Kinase (AK) | Phosphorylates to AMP. | Not an inhibitor and not a substrate. | nih.gov |

This interactive table summarizes the differential interactions of D- and this compound with key metabolic enzymes.

These findings highlight that this compound is metabolically stable, a quality that makes it an excellent probe for studying adenosine transport systems without the interference of metabolic degradation. nih.gov

Adenosine Transport Studies

Research utilizing L-[3H]adenosine has provided valuable insights into the stereoselectivity of nucleoside transport systems.

| Cell Type | D-Adenosine Transport | This compound Transport | Key Findings | Reference |

| Rat Cerebral Cortical Synaptoneurosomes | Rate of 105 +/- 15 fmol/mg of protein/s. | Rate not significantly different from D-Adenosine (e.g., 75 +/- 10 fmol/mg of protein/s). | This compound is taken up by similar processes as D-Adenosine. | nih.gov |

| Mouse Erythrocytes and L1210 Leukemia Cells | Marked preference for D-enantiomer. | Inward fluxes are slow relative to D-Adenosine. | Nucleoside transport systems are stereoselective. | nih.gov |

This interactive table presents a comparison of D- and this compound transport in different cell types.

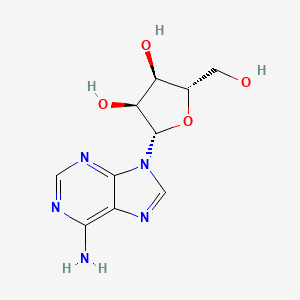

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of L Adenosine Enantiomers

Chemical Synthesis Methodologies for L-Adenosine

The chemical synthesis of this compound presents a considerable challenge due to the need for precise stereochemical control to obtain the desired L-enantiomer. Researchers have developed various stereoselective routes to address this, often starting from readily available chiral precursors.

Stereoselective Synthetic Routes

Stereoselective synthesis is paramount in producing enantiomerically pure this compound. One established method involves the conversion of L-xylose into an L-ribose derivative through an oxidation/reduction procedure. google.comresearchgate.net This L-ribosyl donor is then subjected to a glycosidation reaction, often under Vorbrüggen conditions, to couple the sugar moiety with the adenine (B156593) base, yielding L-ribonucleosides like this compound in high yields. researchgate.net Another approach focuses on the epimerization at the C-2' position of a ribose derivative intermediate, which can control the anomeric configuration during condensation with a base, leading to the exclusive formation of the desired β-L-nucleosides. google.com

Precursor Compounds and Reaction Schemes (e.g., L-Xylose as starting material)

L-Xylose is a commonly used and suitable starting material for the production of L-ribonucleosides, including this compound. chemicalbook.com The synthesis typically involves converting L-Xylose into an L-ribose derivative via a series of oxidation and reduction steps. google.comchemicalbook.com This derivative is then glycosylated to produce this compound. google.comchemicalbook.com For instance, this compound has been prepared from L-xylose in an eight-step protocol. fiu.edu

A general reaction scheme starting from L-Xylose can be summarized as follows:

Protection of hydroxyl groups: The hydroxyl groups of L-Xylose are protected to allow for selective reactions on specific positions.

Oxidation/Reduction: A key step involves the oxidation of a specific hydroxyl group followed by a stereoselective reduction to invert the stereochemistry at that center, converting the xylo-configuration to the ribo-configuration.

Activation of the anomeric center: The anomeric carbon of the resulting L-ribose derivative is activated to facilitate the subsequent glycosylation reaction.

Glycosylation: The activated L-ribose derivative is coupled with a protected adenine base.

Deprotection: The protecting groups on the sugar and the base are removed to yield this compound.

Purification and Characterization Techniques (Excluding basic identification data, focusing on methods)

The purification of this compound and its intermediates is crucial to obtain a high-purity product. Common techniques employed include:

Chromatography: Various chromatographic methods are utilized for purification. These include:

Column Chromatography: Widely used for separating the desired product from reaction byproducts and unreacted starting materials. mdpi.com

DEAE-Sepharose Chromatography: An ion-exchange chromatography technique that has been used in the purification of adenosine-related compounds. nih.govcas.cz

Adenosine-Agarose Affinity Chromatography: This technique provides high selectivity by utilizing the specific binding affinity between adenosine (B11128) and the agarose-bound ligand. cas.czajtmh.org

Hydroxyapatite Chromatography: Another effective method used in the purification scheme of adenosine-binding proteins and enzymes. nih.govcas.cz

Gel Filtration Chromatography (e.g., Sephacryl S-200, Sepharose CL6B): Used to separate molecules based on their size. nih.govcas.czajtmh.org

Crystallization: This technique is often used as a final purification step to obtain highly pure crystalline this compound.

For characterization, beyond basic identification, advanced spectroscopic methods are employed to confirm the structure and stereochemistry of the synthesized this compound. These include detailed analysis of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Infrared (IR) spectroscopy to ascertain the correct connectivity and functional groups. mdpi.com

Enzymatic Synthesis and Biocatalytic Approaches to this compound Production

Enzymatic and biocatalytic methods offer a promising and environmentally friendly alternative to traditional chemical synthesis for producing nucleosides. researchgate.net These approaches often provide high stereoselectivity and milder reaction conditions.

The biocatalyzed production of purine (B94841) nucleosides has been extensively studied due to their pharmaceutical importance. researchgate.net Whole-cell biocatalysts are a valuable tool for this purpose. researchgate.net For instance, S-adenosyl-L-homocysteine (SAH) hydrolase is a ubiquitous enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. researchgate.netrsc.org While this enzyme typically acts on D-adenosine, studies have explored its potential interaction with this compound. fiu.edu

Furthermore, multi-enzyme cascade reactions are being developed for the synthesis of nucleoside analogs. chemrxiv.org These one-pot reactions can efficiently generate functionalized nucleosides from simple starting materials. chemrxiv.org For example, a one-pot synthesis of SAH has been developed using recombinant α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase, starting from racemic homocysteine thiolactone and adenosine. rsc.orgrsc.org This highlights the potential for developing similar biocatalytic systems for this compound production.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is a key area of research aimed at developing new therapeutic agents. Modifications are typically made to either the purine ring or the ribose sugar moiety.

Purine Ring Modifications of this compound Analogs

Modifications to the purine ring of adenosine analogs can significantly alter their biological activity. Direct C-H bond activation has emerged as a powerful tool for the synthesis of modified purine nucleosides. mdpi.com

C8-Arylation: The direct arylation of adenosine at the C8-position can be achieved through cross-coupling reactions with aryl halides. mdpi.com This reaction is often catalyzed by a palladium catalyst in the presence of a copper(I) salt. mdpi.com

Modifications at the C6 Position: The 6-position of the purine ring is another common site for modification. Starting from 6-chloropurine (B14466) riboside, various derivatives can be obtained through nucleophilic substitution at the N6-position with different amines. mdpi.com

Modifications at the C2 Position: The 2-position of the purine ring can also be functionalized. For example, 2-O-alkyl-substituted adenosine analogs with an indole (B1671886) moiety have been synthesized. royalsocietypublishing.org

These modifications allow for the exploration of structure-activity relationships and the development of analogs with specific biological profiles. nih.gov

Ribose Moiety Modifications in L-Nucleoside Derivatives

The ribose sugar of L-nucleosides is a prime target for chemical modification to alter the molecule's conformation, stability, and biological activity. These modifications can range from subtle atomic substitutions to complete replacement of the furanose ring.

One common strategy involves modifications at the hydroxyl groups. The absence of the 2'- and 3'-hydroxyl groups in dideoxy L-ribose derivatives is a key feature in some antiviral nucleoside analogs. nih.gov Additionally, the introduction of a cyano (CN) group at the 3'-position of the L-ribose ring, sometimes in combination with a 2',3'-unsaturation, has been explored to create novel L-nucleoside analogues. nih.gov 2'-O-methylation is another prevalent modification found in various RNA types, which can be applied to L-nucleoside derivatives. beilstein-journals.org

Conformational locking of the ribose ring is another important approach. The "methanocarba" modification, which incorporates a fused cyclopropane (B1198618) ring, constrains the pseudosugar ring into either a Northern (N) or Southern (S) conformation. nih.gov This rigidity helps in defining the optimal sugar pucker for receptor binding. nih.gov

The furanose ring itself can be altered. Modifications include:

Ring Atom Substitution : Replacing the O4' oxygen atom with sulfur creates 4'-thio-L-nucleosides. rsc.orgscholaris.ca This substitution can significantly impact the biological activity of the resulting analogue. scholaris.ca

Ring Size Variation : The five-membered ribose ring can be replaced with smaller (e.g., cyclobutyl) or larger (e.g., anhydrohexitol) ring systems. rsc.orgresearchgate.net

Acyclic Analogues : The entire ribose moiety can be substituted with a more flexible acyclic chain, such as an n-butyl group, to explore different conformational spaces. acs.org

Homologation : Truncated l-1′-homologated adenosine derivatives have been synthesized, extending the carbon backbone of the sugar ring. nih.govacs.org

Table 1: Selected Modifications of the Ribose Moiety in L-Nucleoside Derivatives

| Modification Type | Specific Example | Reference |

|---|---|---|

| Hydroxyl Group Modification | 3'-Cyano substitution | nih.gov |

| 2',3'-Unsaturated (didehydro) | nih.gov | |

| 2'-O-Methylation | beilstein-journals.org | |

| Conformational Locking | Methanocarba (fused cyclopropane) | nih.gov |

| Ring Atom Substitution | 4'-Thio (O4' replaced by S) | rsc.orgscholaris.ca |

| Ring Size Variation | Cyclobutyl analogues | rsc.orgresearchgate.net |

| Anhydrohexitol analogues | researchgate.net | |

| Acyclic Substitution | n-Butyl chain replacement | acs.org |

| Homologation | Truncated l-1′-homologated | nih.govacs.org |

Phosphorylation and Other Derivatizations (e.g., L-ATP)

Phosphorylation is a critical derivatization of this compound, leading to its corresponding monophosphate (L-AMP), diphosphate (B83284) (L-ADP), and triphosphate (L-ATP) analogues. capes.gov.brroyalsocietypublishing.org The structure of ATP consists of an adenine base, a ribose sugar, and three phosphate (B84403) groups linked in series. nih.govacs.org Energy is released when the high-energy phosphodiester bonds between the phosphate groups are broken through hydrolysis, typically converting ATP to ADP. nih.govbritannica.com

The synthesis of this compound phosphates can be achieved through chemical methods. For instance, L-AMP and L-ADP have been synthesized, as have their 2-chloro and 2-azido analogues. capes.gov.brroyalsocietypublishing.org The phosphorylation of 2-chloro-L-adenosine and 2-azido-L-adenosine can be carried out using phosphoryl chloride to yield the L-AMP analogues. royalsocietypublishing.org Further phosphorylation can then produce the L-ADP derivatives. royalsocietypublishing.org

Enzymatic systems can also be employed for ATP synthesis. While much of the research focuses on D-ATP, the principles are relevant. For example, methanol-utilizing yeasts like Candida boidinii have been used to produce ATP from adenosine. tandfonline.com This process involves the phosphorylation of adenosine to ADP, followed by oxidative phosphorylation to generate ATP. tandfonline.com Furthermore, novel enzymes such as polyphosphate kinase 2 (PPK2-III) are capable of catalyzing the phosphorylation of both AMP and ADP to synthesize ATP, offering an efficient regeneration system. frontiersin.org

Beyond phosphorylation, other derivatizations of this compound have been explored. For example, Moffatt oxidation of 2′,3′-O-isopropylidene-L-adenosine yields a 5′-aldehyde, which can be converted to this compound 5′-carboxaldehyde oxime. fiu.edunih.gov This demonstrates the versatility of the this compound scaffold for chemical modification at the 5'-position of the ribose.

Stereochemical Considerations in this compound Analog Design

The stereochemistry of nucleoside analogues is a paramount consideration in drug design, as biological macromolecules like enzymes and receptors are chiral and often exhibit high stereospecificity. The use of the L-enantiomer instead of the natural D-enantiomer can have profound effects on biological activity, stability, and selectivity.

A primary reason for designing L-nucleoside analogues is to enhance metabolic stability. nih.gov As most cellular enzymes are stereospecific for D-nucleosides, L-enantiomers are often poor substrates, leading to superior plasma stability and potentially reduced cytotoxicity. nih.gov

However, this enzymatic resistance can also lead to a lack of biological activity if the target protein strictly requires the D-configuration. For example, this compound and its 5'-oxime derivative were found to be inactive as inhibitors of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. fiu.edunih.gov Docking calculations revealed that the binding of this compound to the enzyme's active site is weaker and less specific than that of D-adenosine. fiu.edunih.gov Similarly, the L-enantiomers of adenosine, AMP, and ADP were completely inactive in mediating or inhibiting human platelet aggregation, demonstrating the strict stereospecificity of the purinergic receptors involved. capes.gov.brroyalsocietypublishing.org

Conversely, for certain targets, the L-configuration can be advantageous. In a series of truncated 1′-homologated adenosine derivatives, the L-nucleoside analogues showed improved pharmacological activity as peroxisome proliferator-activated receptor (PPAR) modulators compared to their D-enantiomer counterparts. nih.gov This highlights that the preference for a specific stereoisomer is target-dependent and cannot be universally predicted.

Table 2: Comparison of Biological Activity of D- vs. This compound Derivatives

| Compound/Derivative Class | Target/Assay | Outcome | Reference |

|---|---|---|---|

| This compound & this compound 5'-oxime | S-adenosyl-L-homocysteine (AdoHcy) hydrolase | Inactive as inhibitors (D-enantiomers are active) | fiu.edunih.gov |

| This compound, L-AMP, L-ADP | Human platelet aggregation | Inactive as aggregators or inhibitors | capes.gov.brroyalsocietypublishing.org |

| Truncated 1′-homologated adenosine | Peroxisome proliferator-activated receptors (PPARs) | L-enantiomer showed improved activity over D-enantiomer | nih.gov |

| 1,3-dipropyl-8-[2-(5,6-epoxynorbonyl)]-xanthine | A1-adenosine receptor | S-enantiomer was significantly more potent and selective | nih.gov |

Biochemical and Enzymatic Interactions of L Adenosine

Interactions with Adenosine (B11128) Deaminase (ADA)

Adenosine Deaminase (ADA) is a crucial enzyme in the purine (B94841) salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. medchemexpress.comwikipedia.orgtandfonline.com In humans, two main isoforms exist: ADA1 and ADA2. wikipedia.orgresearchgate.net While ADA1 is found in virtually all mammalian cells and is vital for immune system development, ADA2 is predominantly found in plasma and is involved in tissue development and inflammation. medchemexpress.comwikipedia.orgmdpi.com

Weak Inhibitory Activity of L-Adenosine on Mammalian Adenosine Deaminase

This compound demonstrates weak inhibitory activity against mammalian Adenosine Deaminase (ADA). medchemexpress.com Research indicates that this compound has a high Ki value of 385 μM, signifying a low affinity for the mammalian enzyme. medchemexpress.com This is in stark contrast to potent ADA inhibitors like coformycin (B1669288) and 2'-deoxycoformycin, which exhibit picomolar dissociation constants. nih.gov The "non-physiological" L-configuration of the ribose sugar in this compound is a key factor in its poor interaction with mammalian ADA, which is stereospecific for D-nucleosides. nih.gov

Differential Substrate/Inhibitor Properties with Non-Mammalian Adenosine Deaminases (e.g., Plasmodium falciparum ADA)

A significant finding is the differential interaction of this compound with non-mammalian ADAs, particularly from the malaria parasite Plasmodium falciparum (PfADA). nih.gov Unlike mammalian ADA, PfADA can utilize this compound as a substrate, selectively deaminating it. nih.gov This unique substrate specificity of PfADA presents a potential therapeutic window, as compounds targeting this pathway would be selective for the parasite without affecting the host's enzyme. nih.govnih.gov

The purine salvage pathway is essential for the survival of Plasmodium falciparum, as it cannot synthesize purines de novo. nih.govresearchgate.net PfADA's ability to process both adenosine and 5'-methylthioadenosine (MTA), a substrate not utilized by human ADA, further underscores the metabolic differences between the parasite and its host. nih.govuniprot.org This has led to the development of specific inhibitors, such as 5'-methylthio-coformycin, that potently inhibit PfADA but not human ADA. nih.gov

Kinetic Parameters and Mechanistic Studies of this compound with ADA Isoforms

Kinetic studies provide quantitative insights into the interaction between this compound and ADA isoforms. While specific kinetic data for this compound with various ADA isoforms is limited, the general kinetic parameters for ADA have been established. For human ADA1, the Michaelis constant (Km) for adenosine is typically in the micromolar range, indicating a high affinity. mdpi.comscielo.br In contrast, ADA2 has a much higher Km for adenosine, in the millimolar range, suggesting a lower affinity under physiological conditions. mdpi.commdpi.com

The weak inhibitory constant (Ki) of 385 μM for this compound with mammalian ADA confirms its poor fit into the active site. medchemexpress.com For PfADA, while it acts as a substrate, detailed kinetic parameters (Km and kcat) for this compound are not extensively documented in the provided search results. However, the enzyme is known to be inhibited by compounds like coformycin and methylthiocoformycin. uniprot.org

Table 1: Comparative Interaction of this compound with ADA

| Enzyme Source | Interaction Type | Affinity/Activity | Reference |

|---|---|---|---|

| Mammalian ADA | Weak Inhibitor | Ki = 385 μM | medchemexpress.com |

| Plasmodium falciparum ADA | Substrate | Selectively deaminated | nih.gov |

Interactions with S-Adenosylhomocysteine Hydrolase (SAHH)

S-Adenosylhomocysteine Hydrolase (SAHH) is another critical enzyme in cellular metabolism, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine and L-homocysteine. fiu.edunih.gov This reaction is vital for regulating cellular methylation processes, as SAH is a potent inhibitor of transmethylation enzymes. fiu.edunih.gov

Lack of Inhibitory Activity of this compound on Human SAHH

Research has shown that this compound and its derivatives are inactive as inhibitors of human S-Adenosylhomocysteine Hydrolase (SAHH). fiu.edunih.gov This lack of activity extends to derivatives of this compound that were designed based on known potent inhibitors of SAHH. fiu.edu This finding suggests that the stereochemistry of the ribose sugar is a critical determinant for binding and inhibition of human SAHH. fiu.edu

Substrate Specificity Analysis and Binding Energy Comparisons (this compound vs. D-Adenosine)

Computational docking studies have been employed to understand the differences in binding between this compound and its natural counterpart, D-Adenosine, to human SAHH. fiu.edu These studies revealed that the binding of this compound to the enzyme's active site is weaker and less specific compared to D-Adenosine. fiu.edunih.gov

The calculated binding energy for the D-Adenosine/enzyme complex is lower than that of the this compound/enzyme complex, indicating a more stable and favorable interaction for the natural D-isomer. fiu.edu Specifically, the binding energy difference was calculated to be -2.6 kcal/mol, which, while considered qualitative, aligns with the observed lack of inhibitory effect from this compound. fiu.edu These computational simulations suggest that this compound does not fit well into the active site of human SAHH, explaining its inactivity as an inhibitor. fiu.edu

Table 2: Binding Characteristics of Adenosine Isomers with Human SAHH

| Compound | Binding to Human SAHH | Binding Energy Comparison | Inhibitory Activity | Reference |

|---|---|---|---|---|

| This compound | Weaker and less specific | Higher energy (less stable) | Inactive | fiu.edunih.gov |

| D-Adenosine | Stronger and more specific | Lower energy (more stable) | (Natural Substrate) | fiu.edu |

Implications for Transmethylation Reactions

Transmethylation reactions are fundamental to a vast array of cellular processes, relying on the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various acceptor molecules like nucleic acids, proteins, and phospholipids. sippe.ac.cn This process yields S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of most methyltransferases. sippe.ac.cnle.ac.uk The cellular methylation potential is often expressed as the SAM/SAH ratio, and its maintenance is crucial for normal cellular function. sippe.ac.cn

The key enzyme responsible for regulating the intracellular concentration of SAH is S-adenosyl-L-homocysteine hydrolase (SAHH). creative-enzymes.com SAHH catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. le.ac.ukcreative-enzymes.com This reaction is vital as it prevents the accumulation of SAH, thereby ensuring the continuation of SAM-dependent transmethylation reactions. sippe.ac.cnresearchgate.net

Research into the interaction of this compound with SAHH has been a subject of interest to understand the stereospecific constraints of the enzyme's active site. While D-adenosine is a natural product of the SAHH-catalyzed reaction, studies have explored whether this compound can act as a substrate or inhibitor. It has been demonstrated that adenine (B156593) and adenosine (D-form) can act as inhibitors of SAHH. sippe.ac.cn However, the unnatural L-enantiomer, this compound, and its derivatives are generally not substrates for SAHH. researchgate.net This highlights the stringent stereochemical requirements of the SAHH active site, which is finely tuned to recognize and process only the D-isomers of adenosine and its related compounds. The inability of SAHH to metabolize this compound underscores the specific configuration of the enzyme's binding pocket, which accommodates the precise spatial arrangement of the ribose and adenine moieties of the natural substrate.

Substrate Potential in Other Nucleoside-Metabolizing Enzymes

The metabolic fate of nucleosides is governed by a suite of enzymes responsible for their phosphorylation, transport, and degradation. The interaction of this compound with these enzymes provides further evidence of the stereoselective nature of purine metabolism.

Adenosine kinase (ADK) is a crucial enzyme in the purine salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). researchgate.netnih.gov This reaction is a primary route for adenosine reutilization and plays a significant role in regulating intracellular and extracellular adenosine levels. researchgate.netmdpi.com ADK possesses a high affinity for adenosine, with a Michaelis constant (Km) in the low micromolar range, making it a key regulator of adenosine concentrations under physiological conditions. nih.govmdpi.com

Studies on the substrate specificity of ADK have shown that while it efficiently phosphorylates D-adenosine, its activity towards this compound is significantly diminished or absent. For instance, research on ADK from various sources has indicated that the enzyme's active site is highly specific for the D-ribose configuration. While ADK can phosphorylate a range of N-nucleosides and C-nucleosides that are structurally related to adenosine, the stereochemistry of the ribose sugar is a critical determinant for substrate binding and catalysis. wikipedia.org The inability of this compound to serve as an efficient substrate for ADK suggests that the precise orientation of the hydroxyl groups on the ribose ring is essential for proper positioning within the active site and subsequent phosphoryl transfer from ATP.

Table 1: Comparative Kinetic Properties of Adenosine Kinase Isoforms with Adenosine

| Isoform | Km for Adenosine (µM) | Vmax/Km (L min-1 mg-1 protein) | Source |

|---|---|---|---|

| Arabidopsis ADK1 | 0.3 - 0.5 | 5.4 - 22 | researchgate.net |

| Arabidopsis ADK2 | 0.3 - 0.5 | 5.4 - 22 | researchgate.net |

This table presents data for D-adenosine, as this compound is not a significant substrate.

Nucleoside transporters (NTs) are membrane proteins that facilitate the movement of nucleosides, including adenosine, across cellular membranes. nih.govahajournals.org They are broadly classified into two families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). frontiersin.orgfrontiersin.org These transporters play a vital role in regulating the extracellular concentration of adenosine, thereby modulating purinergic signaling, and in the salvage of nucleosides for intracellular metabolism. nih.govfrontiersin.org

ENTs, such as ENT1 and ENT2, are bidirectional, facilitated diffusion carriers, while CNTs are sodium-dependent co-transporters that can move nucleosides against a concentration gradient. ahajournals.orgfrontiersin.org Both transporter families are known to transport adenosine. nih.gov For instance, ENT1 is a low-affinity transporter for adenosine, whereas CNT2 and CNT3 exhibit high affinity for adenosine. ahajournals.orgfrontiersin.org

Studies investigating the stereospecificity of these transporters have shown a clear preference for the naturally occurring D-nucleosides. The uptake of this compound by cells is generally negligible compared to that of D-adenosine. This indicates that the binding sites of both ENTs and CNTs are structured to specifically recognize the D-ribose configuration. The structural integrity of the transporter proteins' binding pockets, which accommodates the specific three-dimensional shape of D-adenosine, appears to exclude the L-enantiomer, thereby preventing its efficient transport into the cell. This stereoselectivity is crucial for maintaining the fidelity of nucleoside-dependent signaling and metabolic pathways.

Table 2: Characteristics of Human Nucleoside Transporters for Adenosine

| Transporter | Family | Transport Mechanism | Affinity for Adenosine | Source |

|---|---|---|---|---|

| hENT1 | SLC29 | Equilibrative | Low (Km ≈ 50 µM) | ahajournals.org |

| hENT2 | SLC29 | Equilibrative | Lower than hENT1 | ahajournals.org |

| hCNT1 | SLC28 | Concentrative (Na+-dependent) | High affinity, low capacity | ahajournals.org |

| hCNT2 | SLC28 | Concentrative (Na+-dependent) | High | frontiersin.org |

This table describes the transport of D-adenosine, as this compound is not significantly transported.

The purine salvage pathway provides a mechanism for cells to recycle purine bases and nucleosides, conserving the energy that would be required for de novo synthesis. mdpi.com Key enzymes in this pathway include purine nucleoside phosphorylases (PNPs). wikipedia.org PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to the corresponding purine base and ribose-1-phosphate. wikipedia.org Adenosine is typically first converted to inosine by adenosine deaminase before entering the PNP-catalyzed step in humans. wikipedia.org

However, in some organisms, like the parasite Schistosoma mansoni, an enzyme with 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) activity can directly phosphorolyze adenosine to adenine. plos.org This highlights species-specific variations in the purine salvage pathway.

The substrate specificity of these phosphorylases is generally strict with regard to the stereochemistry of the ribose moiety. This compound is not a recognized substrate for human PNP or for the MTAP found in organisms like Schistosoma mansoni. The active sites of these enzymes are designed to bind the D-ribose configuration, and the altered spatial arrangement of the hydroxyl groups in this compound prevents effective binding and catalysis. This stereochemical fidelity ensures that only naturally occurring nucleosides are channeled into the purine salvage pathway, maintaining the integrity of nucleotide pools. Other enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which acts on purine bases, would not directly interact with this compound. researchgate.net

Cellular and Molecular Mechanisms Involving L Adenosine

Receptor Binding and Signaling Characterization

The interaction of adenosine (B11128) with its receptors is a cornerstone of purinergic signaling. These G protein-coupled receptors (GPCRs) are broadly classified into four subtypes: A1, A2A, A2B, and A3. wikipedia.org The biological activity of adenosine and its analogs is highly dependent on stereospecificity, a principle that dictates the interaction between a ligand and its receptor. nih.gov

Adenosine Receptor Subtype (A1, A2A, A2B, A3) Affinity and Selectivity of L-Adenosine

Research into the stereospecificity of adenosine receptors has demonstrated a profound difference in activity between the D- and L-enantiomers of adenosine. The naturally occurring agonist is D-adenosine. Studies on human platelets, which possess adenosine receptors (primarily the A2A subtype) that inhibit aggregation, have shown that this compound is completely inactive. nih.gov This lack of biological effect indicates that this compound does not effectively bind to or activate these receptors.

This inactivity suggests that the affinity of this compound for adenosine receptors is significantly lower than that of D-adenosine, to the point of being pharmacologically negligible. While the endogenous ligand D-adenosine has high-nanomolar affinity for A1 and A2A receptors and micromolar affinity for A2B and A3 receptors, this compound fails to elicit a response. nih.govnih.gov This principle of stereoselectivity is a fundamental characteristic of adenosine receptors, which are structured to recognize the specific three-dimensional shape of the D-ribose sugar moiety of the natural nucleoside. jneurosci.orgd-nb.info

Table 1: Comparative Receptor Activity of Adenosine Enantiomers This table is generated based on available research findings indicating the activity profile of this compound versus D-Adenosine.

| Compound | Receptor Subtype | Observed Activity | Reference |

|---|---|---|---|

| This compound | A2A (on human platelets) | Completely inactive | nih.gov |

| D-Adenosine | A1, A2A, A2B, A3 | Active (Agonist) | wikipedia.org |

G-Protein Coupling and Downstream Signaling Pathways (e.g., cAMP modulation)

The activation of adenosine receptors by an agonist initiates intracellular signaling cascades via G-proteins. A1 and A3 receptors typically couple to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.commdpi.com Conversely, A2A and A2B receptors couple to stimulatory G-proteins (Gs), activating adenylyl cyclase and increasing cAMP production. mdpi.commdpi.com

Given that this compound is inactive at adenosine receptors, it does not trigger this G-protein coupling and subsequent signaling. A key study confirmed that this compound had no effect on the levels of platelet cAMP, which is consistent with its failure to activate the Gs-coupled A2A receptor. nih.gov Therefore, this compound does not modulate the downstream signaling pathways that are characteristic of D-adenosine, such as the regulation of PKA, PLC, or MAPK activity. mdpi.com

Comparative Receptor Binding Kinetics of this compound vs. D-Adenosine

In contrast, the demonstrated inactivity of this compound implies that its binding affinity is exceedingly low. nih.gov While specific kinetic constants for this compound are not available due to its lack of significant binding, it can be inferred that its dissociation rate would be extremely fast and its association rate extremely slow, resulting in a functionally insignificant interaction with the receptor binding pocket. This stark difference underscores the high degree of stereospecificity of adenosine receptors.

Table 2: Comparative Binding Affinity of Adenosine Enantiomers This table provides a qualitative and quantitative comparison of the binding affinities of this compound and D-Adenosine for their receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | A1, A2A, A2B, A3 | Immeasurably low / Inactive | nih.gov |

| D-Adenosine | A1 | ~70-100 nM | wikipedia.orgnih.gov |

| A2A | ~150-310 nM | wikipedia.orgnih.gov | |

| A2B | ~5.1-15 µM | wikipedia.orgnih.gov | |

| A3 | ~290 nM - 6.5 µM | wikipedia.orgnih.gov |

Cellular Uptake and Efflux Mechanisms of this compound

The movement of nucleosides like adenosine across cell membranes is managed by two main families of specialized nucleoside transporter (NT) proteins: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). ahajournals.orgnih.govfrontiersin.org These transporters are critical for regulating the extracellular concentration of adenosine available to receptors and for salvaging nucleosides for intracellular metabolism. researchgate.netresearchgate.net

Role of Equilibrative Nucleoside Transporters (ENTs)

Role of Concentrative Nucleoside Transporters (CNTs)

The CNT family, encoded by the SLC28 genes, consists of three subtypes: CNT1, CNT2, and CNT3. frontiersin.org These transporters are sodium-dependent and mediate the active uptake of nucleosides into the cell against their concentration gradient. nih.gov CNT1 shows a preference for pyrimidine (B1678525) nucleosides but can transport adenosine with low affinity. ahajournals.orgnih.gov In contrast, CNT2 and CNT3 are considered high-affinity adenosine transporters. frontiersin.org The concentrative nature of these transporters makes them efficient at scavenging low levels of extracellular nucleosides. nih.gov Similar to ENTs, the broad selectivity of CNTs suggests a potential for this compound transport, however, specific research detailing the interaction between this compound and CNT proteins is lacking.

Modulation of Cellular Processes by this compound (Mechanistic Studies)

This compound, beyond its well-documented role as a ligand for cell surface receptors, exerts significant influence on intracellular processes through its integration into cellular metabolism. Mechanistic studies have revealed that its uptake and subsequent enzymatic conversion can directly alter the composition of crucial biochemical pools and modulate the activity of key signaling pathways, thereby affecting cellular function independently of direct receptor agonism.

Impact on Purine (B94841) Nucleotide Pools

This compound serves as a critical node in purine metabolism, and its availability can directly influence the size and balance of the intracellular adenine (B156593) nucleotide pool, which includes adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). cymitquimica.comcvpharmacology.com The cellular fate of this compound is primarily determined by the competing activities of two key enzymes: adenosine kinase and adenosine deaminase. annualreviews.org

Research has demonstrated that an influx of exogenous this compound can lead to a measurable increase in the cardiac adenine nucleotide pool. mdpi.com Studies have also highlighted that disruptions in purine metabolism, such as those observed in diabetes, are associated with increased concentrations of this compound and its degradation products, indicating significant alterations in the degradation and resynthesis pathways of purine nucleotides. scirp.org In certain organisms, such as the parasite Trichomonas vaginalis which lacks the ability for de novo purine synthesis, this compound is the essential and primary precursor for the entire purine nucleotide pool. nih.gov

The intracellular conversion of this compound is a tightly regulated process. For instance, the enzyme 5'-nucleotidase can dephosphorylate AMP to generate adenosine, contributing to its intracellular concentration. annualreviews.org The regulation of these metabolic pathways ensures that the purine nucleotide pool can be dynamically adjusted in response to cellular needs and the availability of precursors like this compound.

Table 1: Key Enzymes in this compound's Impact on Purine Nucleotide Pools

| Enzyme | Action on this compound/Related Metabolite | Cellular Consequence | References |

|---|---|---|---|

| Adenosine Kinase (ADK) | Phosphorylates this compound to AMP | Salvages purine base; increases adenine nucleotide pool | cvpharmacology.comfrontiersin.org |

| Adenosine Deaminase (ADA) | Deaminates this compound to Inosine (B1671953) | Directs this compound toward degradation pathway | annualreviews.orgfrontiersin.orgwikipedia.org |

| 5'-Nucleotidase | Dephosphorylates AMP to this compound | Increases intracellular this compound concentration | annualreviews.org |

| AMP Deaminase (AMPD) | Deaminates AMP to IMP | Regulates adenine nucleotide levels | frontiersin.orgmdpi.com |

Influence on Signal Transduction Cascades (beyond direct receptor activation)

This compound can modulate intracellular signal transduction cascades through mechanisms that are independent of its interaction with surface P1 receptors. A primary route for this influence is through its cellular uptake and metabolic conversion, which directly affects the activity of central metabolic signaling proteins. aacrjournals.org

A key signaling molecule influenced by this compound metabolism is the AMP-activated protein kinase (AMPK). ahajournals.orgfrontiersin.org AMPK is a critical cellular energy sensor that is activated in response to an increased AMP:ATP ratio, signaling a low-energy state. frontiersin.orgnih.gov The intracellular phosphorylation of this compound to AMP by adenosine kinase is an essential step for this mode of AMPK activation. ahajournals.org Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy homeostasis. It achieves this by stimulating catabolic pathways that generate ATP and inhibiting anabolic, energy-consuming processes. nih.gov

Studies in human umbilical vein endothelial cells have shown that extracellular adenosine can induce the phosphorylation and activation of AMPK. ahajournals.org This activation is dependent on the metabolic conversion of adenosine to AMP, highlighting a direct link between adenosine metabolism and the regulation of this crucial signaling pathway. ahajournals.org

Beyond AMPK, this compound has been shown to influence other significant signaling pathways. Research in coronary artery smooth muscle cells has indicated that this compound can stimulate the phosphorylation of extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and AKT. ahajournals.org While these effects can be mediated by A1 receptor activation, the potential for crosstalk from metabolic shifts induced by adenosine uptake and metabolism represents an area of ongoing investigation. The extracellular conversion of cyclic AMP (cAMP) to AMP and subsequently to adenosine also establishes an indirect signaling pathway, linking cAMP dynamics to adenosine-mediated effects. ahajournals.organnualreviews.org This "extracellular cAMP-adenosine pathway" allows for localized adenosine production that can then influence cellular processes either through receptor binding or by re-entry into the cell to impact intracellular signaling cascades. annualreviews.orgjapsonline.com

Table 2: this compound's Influence on Key Signaling Molecules (Receptor-Independent Mechanisms)

| Signaling Molecule | Modulating Mechanism | Downstream Effect | References |

|---|---|---|---|

| AMP-activated protein kinase (AMPK) | Intracellular conversion of this compound to AMP increases the AMP:ATP ratio, activating AMPK. | Regulates cellular energy homeostasis by promoting catabolism and inhibiting anabolism. | ahajournals.orgfrontiersin.orgnih.gov |

| Extracellular signal-regulated kinase (ERK) | Stimulation of phosphorylation. | Influences cell proliferation and other cellular processes. | ahajournals.org |

| Jun N-terminal kinase (JNK) | Stimulation of phosphorylation. | Involved in stress responses and apoptosis. | ahajournals.org |

| AKT (Protein Kinase B) | Stimulation of phosphorylation. | Regulates cell survival, growth, and metabolism. | ahajournals.org |

Pharmacological Characterization of L Adenosine and Its Analogs in Preclinical Research Models

In vitro Studies on L-Adenosine Activity

Cell Culture Models for Mechanistic Investigations

In vitro studies utilizing various cell culture models have been instrumental in elucidating the mechanisms of action of adenosine (B11128) and its analogs. For instance, the human hepatoblastoma cell line (HepG2) has been employed to investigate the cytoprotective effects of adenosine in a model of liver ischemia-reperfusion injury. In these studies, pretreatment with adenosine demonstrated a significant protective effect against cell viability loss and reduced the release of lactate (B86563) dehydrogenase (LDH) during periods of combined oxygen-glucose deprivation. spandidos-publications.com

Human umbilical vein endothelial cells (HUVECs) have been used to study the influence of adenosine on angiogenesis. In a three-dimensional collagen gel model, adenosine was shown to promote HUVEC sprouting and the formation of tube-like structures, suggesting a role in promoting angiogenesis. researchgate.net Furthermore, the impact of adenosine and its analogs on the immune response has been investigated using various immune cell cultures. For example, studies have shown that adenosine can suppress CD8+ T-cell effector functions, an effect that can be modulated by certain adenosine analogs. lsuhsc.edu The growth-inhibitory effects of adenosine 3',5'-monophosphate have also been observed in HeLa and strain L cell cultures. nih.gov

The role of specific transporters in adenosine uptake has been explored in several human cancer cell lines, including SKOV-3, SCC-15, U251, and U87. These studies have shown that the intracellular uptake of adenosine monophosphate (AMP) is significantly greater than that of 2-deoxy-2-fluoro-D-glucose (FDG) and involves the dephosphorylation of AMP to adenosine by ecto-5'-nucleotidase (CD73) followed by transport via equilibrative nucleoside transporters (ENTs) or concentrative nucleoside transporters (CNTs). snmjournals.org Specifically, in SKOV-3, SCC-15, and U251 cells, uptake is predominantly mediated by ENTs after the conversion of AMP to adenosine by CD73. snmjournals.org In contrast, U87 cells appear to utilize both equilibrative and Na+-dependent CNT mechanisms for adenosine uptake. snmjournals.org The B-cell lymphoma cell lines Raji and Daudi, which lack significant CD73 expression, show low uptake of AMP but high uptake of adenosine, consistent with the expression of ENTs. snmjournals.org

Enzyme Inhibition Assays and Kinetic Characterization

This compound, the enantiomer of the naturally occurring D-adenosine, has been characterized for its interaction with key enzymes in adenosine metabolism. Enzyme inhibition assays have revealed that this compound is a weak inhibitor of adenosine deaminase (ADA), with a reported inhibition constant (Ki) of 385 μM for rat brain ADA. medchemexpress.comnih.gov It does not inhibit rat brain adenosine kinase (AK) activity, nor is it a substrate for either ADA or AK. nih.gov This metabolic stability is a key feature that makes this compound a useful tool in pharmacological studies.

Kinetic studies on adenosine kinase from Leishmania donovani have shown that the enzyme follows a sequential Bi-Bi kinetic mechanism. nih.gov In these studies, adenosine monophosphate (AMP) was found to be a competitive inhibitor with respect to adenosine, while adenosine diphosphate (B83284) (ADP) acted as a noncompetitive inhibitor with respect to both adenosine and ATP. nih.gov Analogs such as tubercidin (B1682034) and 6-methyl-mercaptopurine riboside were found to be substrates for the Leishmania enzyme and acted as competitive inhibitors of adenosine phosphorylation. nih.gov

Further research has explored the inhibition of ADA by various compounds. For example, 1,3-dinitrobenzene (B52904) has been identified as a mixed inhibitor of ADA, binding to both the free enzyme and the enzyme-adenosine complex. nih.gov Other studies have investigated the inhibitory effects of flavonoids like kaempferol (B1673270) and quercetin, as well as the drug curcumin, on ADA activity. mdpi.com The kinetics of ADA inhibition have also been characterized for compounds like acetaminophen, which acts as a competitive inhibitor at 27°C and an uncompetitive inhibitor at 37°C. researchgate.net

Table 1: Kinetic Parameters of this compound and Related Compounds

| Compound | Enzyme | Organism/Tissue | Inhibition Constant (Ki) | Inhibition Type | Reference |

| This compound | Adenosine Deaminase (ADA) | Rat Brain | 385 µM | Weak Inhibitor | medchemexpress.comnih.gov |

| AMP | Adenosine Kinase (AK) | Leishmania donovani | - | Competitive | nih.gov |

| ADP | Adenosine Kinase (AK) | Leishmania donovani | - | Noncompetitive | nih.gov |

| 1,3-Dinitrobenzene | Adenosine Deaminase (ADA) | - | KI = 520 µM, KIS = 262 µM | Mixed | nih.gov |

| Acetaminophen | Adenosine Deaminase (ADA) | - | 126 µM (at 27°C) | Competitive | researchgate.net |

| Acetaminophen | Adenosine Deaminase (ADA) | - | 214 µM (at 37°C) | Uncompetitive | researchgate.net |

Receptor Binding Assays and Functional Potency Measurements

The interaction of adenosine and its analogs with adenosine receptors (A1, A2A, A2B, and A3) is a critical aspect of their pharmacological profile. researchgate.net Receptor binding assays are employed to determine the affinity of these compounds for the different receptor subtypes, while functional assays measure their potency in eliciting a cellular response.

For example, in human platelet membranes, the A2A receptor-selective radioligand [3H]SCH 58261 has been used to characterize the binding properties of A2A receptors. ahajournals.org These studies have revealed a single class of binding sites with a specific affinity (KD). ahajournals.org Functional potency is often assessed by measuring the compound's ability to stimulate the accumulation of cyclic AMP (cAMP) or to inhibit platelet aggregation. ahajournals.org

The development of selective agonists and antagonists for adenosine receptors is an active area of research. nih.gov Structure-based virtual screening has been utilized to identify novel A1 receptor antagonists, with subsequent radioligand binding and functional assays used to characterize their affinity and potency. Non-nucleoside agonists have also been developed, and their binding affinities and functional potencies at the different adenosine receptor subtypes have been determined. mdpi.com These studies are crucial for understanding the structure-activity relationships of adenosine receptor ligands and for the development of subtype-selective compounds. sci-hub.se

In vivo Preclinical Models (Non-Human) for Mechanistic Research

Animal Models for Studying Selective Enzyme Interactions (e.g., Plasmodium falciparum infection models focusing on ADA inhibition)

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a purine (B94841) auxotroph, meaning it cannot synthesize purines de novo and relies on salvage pathways from the host. nih.gov This dependency makes the enzymes in the purine salvage pathway, such as adenosine deaminase (ADA), attractive targets for therapeutic intervention.

In preclinical research, animal models of P. falciparum infection are used to evaluate the efficacy of ADA inhibitors. The ADA from P. falciparum (PfADA) has been shown to be essential for the parasite's survival. nih.gov PfADA catalyzes the deamination of adenosine to inosine (B1671953) and, unlike mammalian ADAs, also deaminates 5'-methylthioadenosine (MTA) to 5'-methylthioinosine (B12296304) (MTI). uniprot.org

Inhibitors such as coformycin (B1669288) and methylthiocoformycin have been shown to inhibit PfADA activity. uniprot.org Kinetic isotope effect studies have revealed structural differences in the transition states of human, bovine, and P. falciparum ADAs, which can be exploited for the design of species-specific inhibitors. nih.gov These findings support the continued investigation of ADA inhibitors in animal models of malaria.

Evaluation as a Biochemical Probe for Adenosine Uptake and Accumulation

Due to its metabolic stability, this compound has been evaluated as a biochemical probe for studying adenosine transport systems. medchemexpress.comnih.gov Studies using rat cerebral cortical synaptoneurosomes have shown that L-[3H]adenosine is taken up by a process similar to that of the naturally occurring D-[3H]adenosine. nih.gov

The accumulation of L-[3H]adenosine in synaptoneurosomes was measured using both inhibitor-stop centrifugation and rapid filtration methods, yielding comparable rate constants. nih.gov The uptake of L-[3H]adenosine was significantly reduced by unlabeled D-adenosine and nitrobenzylthioinosine, a known inhibitor of nucleoside transport. nih.gov These findings suggest that this compound can serve as a valuable tool for investigating the mechanisms of adenosine uptake and accumulation in the brain. nih.gov The transport of adenosine across cell membranes is mediated by equilibrative and concentrative nucleoside transporters (ENTs and CNTs), and probes like this compound help in characterizing the function of these transporters. nih.govresearchgate.net

Investigation of Specific Biological Pathways Modulated by this compound (e.g., in specific organ systems, excluding human physiological outcomes)

The biological impact of this compound in preclinical models is largely defined by its metabolic stability compared to its natural D-enantiomer. In rat cerebral cortical synaptoneurosomes, a model system for neuronal processes, this compound is transported into the cells via processes similar to those for D-Adenosine. nih.gov However, once inside the cell, its metabolic fate differs significantly. Research has demonstrated that this compound is not utilized as a substrate by two key enzymes in adenosine metabolism: adenosine kinase (AK) and adenosine deaminase (ADA). nih.gov Specifically, it did not inhibit rat brain adenosine kinase activity and was a very weak inhibitor of adenosine deaminase, with a reported inhibitor constant (Ki) of 385 μM. nih.govmedchemexpress.com This metabolic resistance means that this compound can persist in biological systems without being rapidly degraded or phosphorylated, making it a stable probe for studying adenosine transport. nih.gov

Another critical metabolic pathway is the transmethylation cycle, regulated by the enzyme S-adenosyl-L-homocysteine (AdoHcy) hydrolase. amegroups.orgnih.gov This enzyme catalyzes the reversible hydrolysis of AdoHcy to D-adenosine and L-homocysteine. amegroups.orgnih.gov Inhibition of AdoHcy hydrolase leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which can, in turn, inhibit essential methylation reactions. amegroups.org Preclinical investigations using docking calculations and enzymatic assays have shown that this compound and its derivatives are inactive as inhibitors of AdoHcy hydrolase. acs.orgresearchgate.net The binding of this compound to the enzyme is weaker and less specific than that of D-Adenosine. acs.org This indicates that this compound does not significantly perturb the crucial biological pathway of transmethylation, a pathway whose disruption can impact cell morphology, cycle, and proliferation rates. amegroups.orgacs.org

Therefore, in preclinical organ system models like the rat brain, the primary biological pathway modulated by this compound itself is its transport across cell membranes, without subsequent engagement in the major metabolic and signaling pathways that characterize its natural counterpart. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The unnatural stereochemistry of L-nucleosides is the foundation of their unique pharmacological profile. The central principle of their development is that many viral or cancer-specific enzymes are less stereospecific than their mammalian counterparts. ekb.eg Consequently, L-nucleoside analogs can be designed to be preferentially recognized and activated by target enzymes in diseased cells, while being largely ignored by host enzymes, which typically process only D-enantiomers. ekb.egresearchgate.net This differential recognition forms the basis for their selective toxicity and has driven extensive SAR studies.

Identification of Structural Determinants for Receptor Selectivity

The interaction of adenosine analogs with adenosine receptors (ARs), which are crucial for many physiological processes, is highly dependent on their three-dimensional structure. royalsocietypublishing.org SAR studies for AR ligands traditionally focus on modifications at the N⁶ and C2 positions of the purine base and the 5'-position of the ribose sugar. nih.gov The introduction of the L-configuration at the ribose fundamentally alters how the molecule fits into the receptor's binding pocket.

A survey of various adenosine derivatives in rat models showed that the L-configuration is a critical determinant of receptor affinity and selectivity. nih.gov For instance, while most L-analogs show reduced affinity for adenosine receptors compared to their D-counterparts, specific modifications can confer selectivity. One such example is 2-Chloroadenin-9-yl(β-L-2′-deoxy-6′-thiolyxofuranoside), which displayed a Kᵢ value of 8 μM at A₁ receptors and was identified as a potential A₁ receptor antagonist. nih.gov This suggests that the L-stereochemistry, when combined with modifications like 2-chloro substitution on the purine ring and a 6'-thio modification on the sugar, can create compounds with specific receptor profiles.

Further studies have explored how different substitutions on the L-nucleoside scaffold affect receptor binding. N⁶-benzyl-4′-methyladenosine-5′-(N-methyluronamide), an L-analog, was found to be a full agonist at the A₃ receptor with a Kᵢ of 604 nM and was significantly selective over A₁ and A₂ₐ receptors. nih.gov These findings highlight that while the L-ribose configuration is a primary structural determinant, its interplay with substitutions at other positions is key to achieving receptor subtype selectivity.

Elucidation of Structural Features for Enzymatic Specificity

The therapeutic advantage of many L-nucleoside analogs stems from their resistance to metabolism by mammalian enzymes, a property directly linked to the L-configuration of their sugar moiety. ekb.eg This stereospecificity has been investigated in various preclinical models.

Studies have shown that this compound is a poor substrate for key enzymes in purine salvage pathways. In rat brain preparations, this compound was not phosphorylated by adenosine kinase (AK) and was only a very weak inhibitor of adenosine deaminase (ADA). nih.gov The Michaelis constant (Km) of ADA for adenosine is typically in the micromolar range (25–150 µM), while for AK it is approximately 1 µM, making AK the primary enzyme for adenosine clearance under normal physiological conditions. nih.gov The inability of this compound to be processed by AK underscores the high stereospecificity of this enzyme. nih.gov

Similarly, S-adenosyl-L-homocysteine hydrolase (SAHH) shows a clear preference for the D-enantiomer. This compound and its derivatives were found to be inactive as inhibitors of human AdoHcy hydrolase, with docking calculations confirming a weaker and less specific binding mode for the L-enantiomer. acs.orgwikipedia.org

However, for L-nucleoside analogs to function as antiviral or anticancer agents, they must often be phosphorylated to their active triphosphate form. ekb.egnih.gov This reveals a critical aspect of enzymatic specificity: while many degradative enzymes are stereospecific for D-nucleosides, some cellular kinases can phosphorylate L-nucleosides. Human phosphoglycerate kinase (hPGK), for example, has been shown to possess broad specificity, phosphorylating both D- and L-nucleotide diphosphates with catalytic efficiencies in the 10⁴–10⁵ M⁻¹s⁻¹ range for purine derivatives. researchgate.netnih.gov Furthermore, human deoxycytidine kinase (dCK) can be engineered to preferentially phosphorylate L-nucleoside analogs, highlighting that the active sites of some human kinases can accommodate the unnatural L-configuration. acs.org

Development of L-Nucleoside Analogs with Enhanced or Novel Properties

The unique enzymatic specificity of L-nucleosides has been successfully exploited to develop potent antiviral and anticancer agents with improved therapeutic profiles. ekb.egbenthamscience.com The core strategy involves designing molecules that are activated by viral or cancer cell enzymes but are poor substrates for mammalian enzymes, thus reducing host toxicity. ekb.egresearchgate.net

A prominent success story in this area is the development of L-nucleoside reverse transcriptase inhibitors for viral infections. Lamivudine (3TC) and Emtricitabine (FTC) are L-analogs of cytidine (B196190) that are potent inhibitors of HIV and Hepatitis B Virus (HBV) reverse transcriptase. ekb.egbenthamscience.com Their development re-evaluated the long-held assumption that only D-configuration nucleosides could possess biological activity. ekb.eg

Research has also focused on creating L-nucleoside analogs targeting other viral enzymes and pathways. L-type neplanocin derivatives have been synthesized as potential inhibitors of S-adenosylhomocysteine (SAH) hydrolase, aiming for broad-spectrum antiviral activity. encyclopedia.pub Other research has produced a series of L-nucleoside analogs with a cyano group at the 3' position, which showed modest anti-HIV activity in human peripheral blood mononuclear cells. encyclopedia.pub

In the realm of anticancer research, L-nucleoside analogs have also been explored. For example, C3',C5'-bridged carbocyclic L-nucleosides have been synthesized and evaluated for their potential as anticancer agents. mdpi.com The development of these novel scaffolds continues to be an active area of research, aiming to create next-generation therapeutics with enhanced efficacy against various cancers. mdpi.comrsc.org

Investigational Biological Roles and Models of L Adenosine

Role in Parasitic Biology and Chemotherapy (e.g., Antimalarial Potential)

Protozoan parasites, such as those responsible for malaria and leishmaniasis, are often purine (B94841) auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. nih.govasm.org This dependency makes the purine salvage pathway an attractive target for chemotherapeutic intervention. nih.govelifesciences.org

Selective Targeting of Parasitic Adenosine (B11128) Deaminase

A key enzyme in the purine salvage pathway is adenosine deaminase (ADA), which catalyzes the deamination of adenosine to inosine (B1671953). nih.govnih.gov Notably, the ADA of the malaria parasite, Plasmodium falciparum (PfADA), exhibits broader substrate specificity than human ADA. nih.govnih.gov PfADA can deaminate both adenosine and 5'-methylthioadenosine, whereas the human enzyme does not act on the latter. nih.govnih.gov

This difference in substrate recognition presents a therapeutic window. Research has shown that L-nucleoside analogues can selectively target PfADA. researchgate.nettandfonline.com For instance, L-adenosine is deaminated by PfADA but is not utilized by mammalian ADA. researchgate.nettandfonline.comtandfonline.com This selectivity is a critical finding, as it suggests that L-nucleoside-based drugs could inhibit parasite proliferation with minimal effects on the host's enzymes. researchgate.nettandfonline.comtandfonline.com Studies have identified L-nucleoside analogues of D-coformycin, such as L-isocoformycin and L-coformycin, as potent and selective inhibitors of PfADA in the picomolar range. researchgate.nettandfonline.com

Mechanisms of Action in Protozoan Pathogens

The mechanism of this compound and its analogues in protozoan pathogens centers on the disruption of the essential purine salvage pathway. By acting as a substrate or an inhibitor for parasitic ADA, this compound can interfere with the parasite's ability to acquire necessary purines for DNA and RNA synthesis. nih.govnih.gov

In Leishmania donovani, another purine-auxotrophic parasite, adenosine salvage is also a critical process. researchgate.net While the primary route involves cleavage to adenine (B156593), the pathways are complex and can be perturbed by pharmacological agents. researchgate.net The selective action of L-nucleosides on parasitic enzymes like ADA could lead to the accumulation of cytotoxic metabolites within the parasite or the depletion of essential purine precursors, ultimately leading to cell death. nih.gov The development of inhibitors specific to the parasite's ADA, such as those derived from L-nucleosides, holds potential for creating antimalarial and antiparasitic drugs with high specificity and reduced host toxicity. nih.gov

Exploration as a Tool in Neurobiology Research

Adenosine is a well-established neuromodulator in the central nervous system (CNS), influencing neuronal activity, synaptic transmission, and plasticity. oup.comnih.govfrontiersin.org this compound, as a stereoisomer, provides a unique tool to probe these adenosinergic systems.

Modulation of Neuronal Activity in in vitro Systems

In various in vitro models, adenosine has been shown to modulate neuronal activity, primarily through the activation of four G-protein-coupled receptor subtypes (A1, A2A, A2B, and A3). nih.govphysiology.orgphysiology.org The activation of A1 receptors generally leads to neuronal hyperpolarization and a decrease in neuronal firing. oup.combiologists.com For example, in whole-cell recordings from neurons of the pond snail Lymnaea stagnalis, adenosine application decreased action potential frequency and caused significant membrane hyperpolarization. biologists.compsu.edu Similarly, in mammalian cortical neurons, adenosine and its nucleotide adenosine 5'-monophosphate (AMP) have a potent depressant action, hyperpolarizing the neurons and suppressing spontaneous and evoked excitatory postsynaptic potentials. cdnsciencepub.com This inhibitory effect is largely attributed to the activation of presynaptic A1 receptors, which reduces the release of excitatory neurotransmitters. oup.comcdnsciencepub.com

This compound can be used in these systems to differentiate the specific requirements of receptor binding and enzymatic degradation, helping to elucidate the precise mechanisms of adenosinergic modulation.

Effects on Neurotransmitter Release and Synaptic Plasticity (mechanistic, non-disease specific)

Adenosine significantly impacts synaptic transmission and plasticity by modulating neurotransmitter release. oup.comnih.gov The predominant mechanism is the presynaptic inhibition of neurotransmitter release via A1 receptor activation, which reduces calcium influx into the presynaptic terminal. oup.comnih.gov This leads to a decrease in the probability of neurotransmitter release at many excitatory synapses. oup.compnas.org

Studies in the rat barrel cortex and mouse piriform cortex have demonstrated that adenosine suppresses synaptic transmission at excitatory synapses. oup.comnih.gov In the hippocampus, the tonic activation of presynaptic A1 receptors by ambient adenosine is responsible for the low probability of transmitter release at mossy fiber synapses, a key factor in their characteristic frequency facilitation. pnas.org

Furthermore, adenosine receptors can interact with other receptor systems, such as NMDA receptors, to modulate synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD). nih.gov The ability of A1 receptors to inhibit glutamate (B1630785) release and NMDA receptor-mediated currents forms the basis for this modulation. nih.govnih.gov A2A receptors, on the other hand, can trigger or enhance the synaptic actions of other molecules, acting as metamodulators. nih.gov

Biochemical Tool in Cellular Metabolism Research

Beyond its roles in parasitology and neurobiology, this compound serves as a valuable tool in the study of cellular metabolism, particularly in understanding purine metabolism and its regulation.

The metabolism of adenosine is tightly controlled by several enzymes, including adenosine kinase (ADK) and adenosine deaminase (ADA), which convert adenosine to AMP and inosine, respectively. frontiersin.orgfrontiersin.org this compound, being a poor substrate for mammalian enzymes, can be used to study the effects of extracellular adenosine without the confounding variable of rapid degradation or metabolism that occurs with D-adenosine. researchgate.net

This allows researchers to investigate the direct effects of adenosine receptor activation on metabolic pathways. For example, adenosine homeostasis is crucial for regulating cellular energy state through pathways involving AMP-activated protein kinase (AMPK). nih.gov By using this compound, researchers can sustain the activation of adenosine receptors to study downstream effects on neuronal and astrocytic metabolism. nih.gov Furthermore, the differential processing of this compound by parasitic versus mammalian enzymes provides a powerful model for studying enzyme specificity and for designing selective inhibitors that can target metabolic pathways in pathogens without affecting the host. researchgate.nettandfonline.com

Tracing Metabolic Pathways Using this compound Enantiomers

The study of metabolic pathways often relies on tracers that can be followed through various biochemical transformations. An ideal tracer should be detectable and, for certain applications, should not be altered by the metabolic machinery it is designed to study. This compound's general resistance to enzymatic degradation makes it a powerful tool for isolating and characterizing specific steps in nucleoside metabolism, particularly transport processes.

This compound is considered a metabolically stable enantiomeric analog of D-Adenosine. glpbio.commedchemexpress.com While D-Adenosine is rapidly metabolized in the body through two primary routes—phosphorylation to adenosine monophosphate (AMP) by adenosine kinase (ADK) and deamination to inosine by adenosine deaminase (ADA)—this compound is a poor substrate for these enzymes. cvpharmacology.comki.se For instance, research has shown that this compound exhibits only weak inhibitory activity against adenosine deaminase, with a high inhibition constant (Ki) of 385 μM, indicating a low affinity for the enzyme. glpbio.commedchemexpress.com Furthermore, studies on S-adenosyl-l-homocysteine (AdoHcy) hydrolase, another key enzyme in pathways generating adenosine, found that this compound and its derivatives were inactive as inhibitors, in stark contrast to their D-enantiomer counterparts. acs.org

Table 1: Comparative Metabolic Fate of Adenosine Enantiomers

| Feature | D-Adenosine (Natural) | This compound (Investigational) |

| Primary Metabolic Enzymes | Adenosine Kinase (ADK), Adenosine Deaminase (ADA) | Poor substrate for ADK and ADA glpbio.commedchemexpress.comacs.org |

| Metabolic Rate | Rapidly converted to AMP or Inosine cvpharmacology.comki.se | Metabolically stable glpbio.commedchemexpress.com |

| Use as a Tracer | Can trace active metabolic pathways (e.g., 13C-labeling) nih.gov | Used to trace transport and uptake mechanisms specifically glpbio.commedchemexpress.comnih.gov |

| Interaction with Transporters | Preferred substrate for ENTs and CNTs nih.gov | Transported at a slower rate, allowing for study of transport kinetics nih.gov |

Studying Nucleoside Homeostasis and Regulation

Nucleoside homeostasis refers to the tightly controlled balance between the synthesis, transport, and degradation of nucleosides to maintain appropriate intracellular and extracellular concentrations. nih.govnih.gov Adenosine homeostasis is critical for numerous physiological processes, from energy metabolism to neuromodulation, and its dysregulation is implicated in various diseases. d-nb.infonih.gov this compound provides a unique means to probe the components of this regulatory network.

The regulation of adenosine levels depends on the coordinated action of transporters (ENTs and CNTs) and metabolic enzymes (ADK, ADA). frontiersin.orghaematologica.org Because this compound interacts differently with these components compared to D-Adenosine, it can be used to isolate and study their individual contributions. For example, by using this compound as a probe, researchers can investigate the characteristics of adenosine uptake and accumulation in specific tissues or cell types. glpbio.commedchemexpress.com

Studies have shown that the biological activity of adenosine is often stereospecific. For instance, L-enantiomers of adenosine, AMP, and ADP were found to be completely inactive in either stimulating or inhibiting human platelet aggregation, a process where D-adenosine acts on specific P2 purinergic receptors. royalsocietypublishing.org This stereospecificity is a significant advantage in research, as it allows investigators to study transport and metabolic processes without triggering the potent downstream physiological effects mediated by adenosine receptors (A1, A2A, A2B, A3). royalsocietypublishing.org This ensures that the observed phenomena are related to the transport and enzymatic machinery rather than a cellular response to receptor activation.